6-[(2R,5R)-1-[3,5-difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]phenyl]-5-[6-fluoro-2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazol-5-yl]pyrrolidin-2-yl]-5-fluoro-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole 6-[(2R,5R)-1-[3,5-difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]phenyl]-5-[6-fluoro-2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazol-5-yl]pyrrolidin-2-yl]-5-fluoro-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole
Brand Name: Vulcanchem
CAS No.: 1332357-14-8
VCID: VC2856836
InChI: InChI=1S/C43H43F5N8/c44-25-7-5-23(6-8-25)24-11-15-55(16-12-24)41-31(47)17-26(18-32(41)48)56-39(27-19-35-37(21-29(27)45)53-42(51-35)33-3-1-13-49-33)9-10-40(56)28-20-36-38(22-30(28)46)54-43(52-36)34-4-2-14-50-34/h5-8,17-22,24,33-34,39-40,49-50H,1-4,9-16H2,(H,51,53)(H,52,54)/t33-,34-,39+,40+/m0/s1
SMILES: C1CC(NC1)C2=NC3=C(N2)C=C(C(=C3)F)C4CCC(N4C5=CC(=C(C(=C5)F)N6CCC(CC6)C7=CC=C(C=C7)F)F)C8=CC9=C(C=C8F)N=C(N9)C1CCCN1
Molecular Formula: C43H43F5N8
Molecular Weight: 766.8 g/mol

6-[(2R,5R)-1-[3,5-difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]phenyl]-5-[6-fluoro-2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazol-5-yl]pyrrolidin-2-yl]-5-fluoro-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole

CAS No.: 1332357-14-8

Cat. No.: VC2856836

Molecular Formula: C43H43F5N8

Molecular Weight: 766.8 g/mol

* For research use only. Not for human or veterinary use.

6-[(2R,5R)-1-[3,5-difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]phenyl]-5-[6-fluoro-2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazol-5-yl]pyrrolidin-2-yl]-5-fluoro-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole - 1332357-14-8

Specification

CAS No. 1332357-14-8
Molecular Formula C43H43F5N8
Molecular Weight 766.8 g/mol
IUPAC Name 6-[(2R,5R)-1-[3,5-difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]phenyl]-5-[6-fluoro-2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazol-5-yl]pyrrolidin-2-yl]-5-fluoro-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole
Standard InChI InChI=1S/C43H43F5N8/c44-25-7-5-23(6-8-25)24-11-15-55(16-12-24)41-31(47)17-26(18-32(41)48)56-39(27-19-35-37(21-29(27)45)53-42(51-35)33-3-1-13-49-33)9-10-40(56)28-20-36-38(22-30(28)46)54-43(52-36)34-4-2-14-50-34/h5-8,17-22,24,33-34,39-40,49-50H,1-4,9-16H2,(H,51,53)(H,52,54)/t33-,34-,39+,40+/m0/s1
Standard InChI Key AHCXCFSRGIJIRM-HVQZGMPCSA-N
Isomeric SMILES C1C[C@H](NC1)C2=NC3=C(N2)C=C(C(=C3)F)[C@H]4CC[C@@H](N4C5=CC(=C(C(=C5)F)N6CCC(CC6)C7=CC=C(C=C7)F)F)C8=CC9=C(C=C8F)N=C(N9)[C@@H]1CCCN1
SMILES C1CC(NC1)C2=NC3=C(N2)C=C(C(=C3)F)C4CCC(N4C5=CC(=C(C(=C5)F)N6CCC(CC6)C7=CC=C(C=C7)F)F)C8=CC9=C(C=C8F)N=C(N9)C1CCCN1
Canonical SMILES C1CC(NC1)C2=NC3=C(N2)C=C(C(=C3)F)C4CCC(N4C5=CC(=C(C(=C5)F)N6CCC(CC6)C7=CC=C(C=C7)F)F)C8=CC9=C(C=C8F)N=C(N9)C1CCCN1

Introduction

Chemical Identity and Nomenclature

The compound 6-[(2R,5R)-1-[3,5-difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]phenyl]-5-[6-fluoro-2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazol-5-yl]pyrrolidin-2-yl]-5-fluoro-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole is a complex polycyclic structure with multiple chiral centers and functional groups. It is also known by several alternative names in the scientific literature, including:

  • (S)-5,5'-((2R,5R)-1-(3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)phenyl)pyrrolidine-2,5-diyl)bis(6-fluoro-2-((S)-pyrrolidin-2-yl)-1H-benzo[D]imidazole)

  • 6,6'-((2R,5R)-1-(3,5-difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)phenyl)pyrrolidine-2,5-diyl)bis(5-fluoro-2-((S)-pyrrolidin-2-yl)-1H-benzo[d]imidazole)

  • 1H-Benzimidazole, 5,5′-[(2R,5R)-1-[3,5-difluoro-4-[4-(4-fluorophenyl)-1-piperidinyl]phenyl]-2,5-pyrrolidinediyl]bis[6-fluoro-2-(2S)-2-pyrrolidinyl-

The compound has been assigned the CAS registry number 1332357-14-8, which serves as its unique identifier in chemical databases and literature .

Structural Features and Physical Properties

Molecular Structure

The molecule features a central pyrrolidine ring with (2R,5R) stereochemistry, substituted at positions 1, 2, and 5. The nitrogen of the central pyrrolidine is connected to a 3,5-difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]phenyl group. The 2 and 5 positions of the central pyrrolidine are each connected to a 6-fluoro-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole moiety .

Physical and Chemical Properties

Table 1 summarizes the key physical and chemical properties of the compound:

PropertyValueSource
Molecular FormulaC43H43F5N8
Molecular Weight766.847 g/mol
Accurate Mass766.353
AppearanceSolid
Chemical ClassificationBenzimidazole derivative
Number of Hydrogen Bond DonorsMultiple (from NH groups)
Number of Chiral Centers4 ((2R,5R) in central pyrrolidine, (2S) in each peripheral pyrrolidine)

Stereochemistry

The molecule contains four stereogenic centers with defined absolute configurations:

  • The central pyrrolidine has (2R,5R) stereochemistry

  • Both attached pyrrolidine rings possess (2S) stereochemistry at their C-2 positions

This specific stereochemical arrangement is crucial for the compound's biological activity and its role as a synthetic intermediate for pharmaceutically active molecules.

Synthesis and Related Compounds

Synthetic Precursors

A key building block in the synthesis of this compound is 3,5-difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline (CAS: 1332356-31-6). This precursor has the molecular formula C17H17F3N2 and is used in the early stages of constructing the central core of the target molecule .

Synthetic Derivatives

The target compound serves as an important intermediate in the synthesis of pibrentasvir (ABT-530, CAS: 1353900-92-1), a potent HCV NS5A inhibitor. One significant derivative is the di-tert-butyl protected version (CAS: 1890114-11-0), with molecular formula C53H59F5N8O4 and molecular weight 967.08 g/mol .

Another important derivative includes the fully functionalized pibrentasvir molecule, which bears additional methoxycarbonyl groups and O-methyl-L-threonyl substituents on the pyrrolidine nitrogens .

Biological Activity and Applications

Role as a Pharmaceutical Intermediate

This compound serves as a critical intermediate in the synthesis of pibrentasvir (ABT-530), which is used in combination therapy for the treatment of hepatitis C virus (HCV) infection . The final drug product inhibits HCV non-structural protein 5A (NS5A), which is essential for viral RNA replication and virion assembly.

Structure-Activity Relationships

The specific stereochemistry and substitution pattern of the molecule are crucial determinants of biological activity. The fluorine atoms enhance metabolic stability, while the complex three-dimensional architecture enables specific binding to the target protein. The benzimidazole moieties are common pharmacophores in many antiviral and antimicrobial agents .

Research and Development Applications

Prodrug Development

Research has been conducted on developing prodrug strategies to improve the solubility of pibrentasvir. For example, phosphomethyl analogs and trimethyl-lock (TML) prodrugs have been synthesized, where the prodrug moiety is attached to a benzimidazole nitrogen atom via an oxymethyl linkage. These modifications allow for rapid and complete release of the drug following phosphate removal by intestinal alkaline phosphatase .

Table 2: Comparative Solubility Data of Pibrentasvir Derivatives

CompoundAqueous Buffer (pH 7) SolubilityFESSIF (pH 5) SolubilityReference
PibrentasvirLowLow
Phosphomethyl analogImprovedImproved
TML prodrugSignificantly improvedSignificantly improved

Synthetic Chemistry Applications

The complex architecture of this molecule has driven innovation in synthetic organic chemistry, particularly in methods for:

  • Stereoselective synthesis of substituted pyrrolidines

  • Regioselective functionalization of benzimidazoles

  • Late-stage diversification strategies for drug optimization

  • Convergent assembly of complex molecular architectures

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